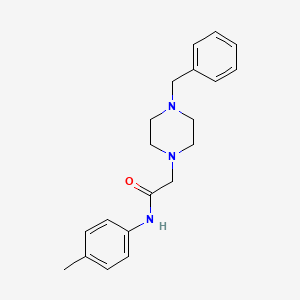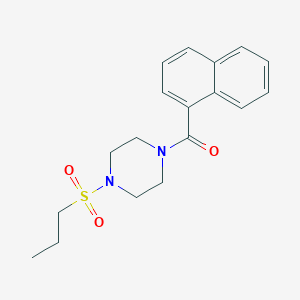
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention due to its potential applications in scientific research. BPA is a piperazine derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action and physiological effects. In
作用機序
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to decrease levels of malondialdehyde (MDA), which is a marker of oxidative stress.
実験室実験の利点と制限
One of the primary advantages of using 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in lab experiments is its relative ease of synthesis. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is also relatively stable and can be stored for extended periods of time without degradation. However, one of the limitations of using 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in lab experiments is its potential toxicity. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for further research on 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide. One area of research could be to further explore the mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, particularly with regard to its neuroprotective properties. Additionally, further studies could be conducted to explore the potential applications of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in the treatment of cancer and other diseases. Finally, future research could focus on developing new derivatives of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide with improved pharmacological properties.
Conclusion
In conclusion, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, or 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide, is a chemical compound that has potential applications in scientific research. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have anxiolytic and antidepressant effects, neuroprotective properties, and antiproliferative effects on cancer cells. The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is a relatively straightforward process, and 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is relatively stable and can be stored for extended periods of time. However, the potential toxicity of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide at high concentrations may limit its use in certain experiments. Further research is needed to explore the potential applications of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide in the treatment of various diseases and to develop new derivatives with improved pharmacological properties.
合成法
The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzylamine with 4-methylbenzoyl chloride in the presence of triethylamine to form 4-methylbenzoyl-4-methylbenzylamide. This intermediate product is then reacted with piperazine in the presence of acetic anhydride to form 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide. The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide is a relatively straightforward process that can be carried out in a laboratory setting with relative ease.
科学的研究の応用
2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been shown to have anxiolytic and antidepressant effects. 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has also been studied for its potential applications in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties. Additionally, 2-(4-benzyl-1-piperazinyl)-N-(4-methylphenyl)acetamide has been studied for its potential applications in the treatment of cancer, as it has been shown to have antiproliferative effects on cancer cells.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-9-19(10-8-17)21-20(24)16-23-13-11-22(12-14-23)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKKWTXWGRKCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)

![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)


![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
